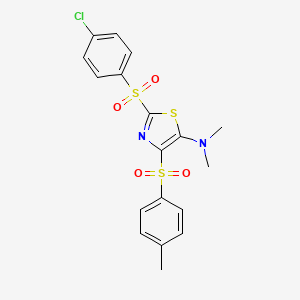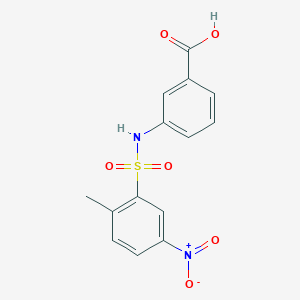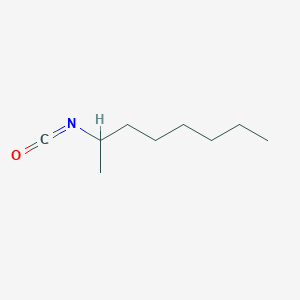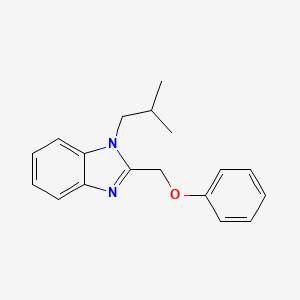![molecular formula C32H36N4O3 B2739053 2-(2-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034362-08-6](/img/structure/B2739053.png)
2-(2-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C32H36N4O3 and its molecular weight is 524.665. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimide derivatives with piperazine substituents, closely related to the specified compound, indicates their potential in fluorescence-based applications. These compounds have been studied for their luminescent properties and photo-induced electron transfer mechanisms. For example, novel piperazine substituted naphthalimide model compounds were synthesized, showing characteristic fluorescence quantum yields that suggest their utility as pH probes due to their sensitive fluorescence response to changes in pH. This demonstrates the compound's potential in fluorescence microscopy and sensor development (Gan, Chen, Chang, & Tian, 2003).
Halocyclization and Chemical Transformations
Another research avenue involves the chemical transformation of compounds bearing a similar structural framework, where halocyclization of a related compound by the action of iodine, bromine, or sulfuryl chloride led to the formation of new structures. This showcases the compound's versatility in synthetic chemistry for creating novel molecules with potential biological activities (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of arylpiperazine compounds highlight the relevance of such structures in the development of molecules with potential antitumor activity. The detailed molecular architecture and interactions, such as π-π and halogen interactions, underline the importance of these compounds in medicinal chemistry and drug design (Zhou, Yan, Shi, Xu, & Shangguan, 2017).
Fluorimetric Detection Methods
Research into compounds similar to the specified molecule has led to the development of rapid and facile fluorimetric methods for detecting formaldehyde, showcasing the compound's potential application in environmental monitoring and safety assessments. The ability of these compounds to exhibit fluorescence enhancement upon interaction with formaldehyde can be utilized in the creation of sensitive detection systems (Dong, Xuezhen, Tang, & Lin, 2016).
Propriétés
IUPAC Name |
2-[2-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3/c37-29(35-14-12-25(13-15-35)22-24-6-2-1-3-7-24)23-34-18-16-33(17-19-34)20-21-36-31(38)27-10-4-8-26-9-5-11-28(30(26)27)32(36)39/h1-11,25H,12-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHSWIWGNWYZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738973.png)

![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2738977.png)




![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2738992.png)
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)